Isoform Selectivity: 30-Fold Preference for DNMT1 Over DNMT3 Family
SW155246 demonstrates a 30-fold selectivity for human DNMT1 (IC50 = 1.2 μM) over human or murine DNMT3A/3B (IC50 = 38 μM). In contrast, the non-nucleoside inhibitor RG108 inhibits DNMT1 with an IC50 of 115 nM but lacks comparable selectivity data against DNMT3 isoforms [1], while SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with comparable potency (IC50 values of 6, 8, and 7.5 μM, respectively) [2]. The 30-fold selectivity window of SW155246 enables DNMT1-specific functional studies without confounding inhibition of de novo methyltransferases.
| Evidence Dimension | Selectivity ratio (IC50 DNMT3A / IC50 DNMT1) |
|---|---|
| Target Compound Data | IC50 hDNMT1 = 1.2 μM; IC50 mDNMT3A = 38 μM; Selectivity = 31.7-fold |
| Comparator Or Baseline | SGI-1027: IC50 DNMT1 = 6 μM, DNMT3A = 8 μM, DNMT3B = 7.5 μM (Selectivity ~1.3-fold). RG108: IC50 DNMT1 = 115 nM (no DNMT3A/B data) |
| Quantified Difference | SW155246 exhibits ~24× greater isoform selectivity than SGI-1027 (31.7-fold vs. 1.3-fold) |
| Conditions | Enzymatic inhibition assays using recombinant human and murine DNMT isoforms with poly(dI-dC) substrate |
Why This Matters
This selectivity profile enables researchers to attribute observed biological effects specifically to DNMT1 inhibition rather than off-target DNMT3A/B activity, a critical distinction for target validation studies.
- [1] Kilgore JA, Du X, Melito L, et al. Identification of DNMT1 selective antagonists using a novel scintillation proximity assay. J Biol Chem. 2013;288(27):19673-19684. doi:10.1074/jbc.M112.443895 View Source
- [2] SGI-1027 Product Datasheet. DNA Methyltransferase Inhibitor. IC50 values for DNMT1 (6 μM), DNMT3A (8 μM), DNMT3B (7.5 μM) View Source
